Ethyl p-methylbenzenesulfonate

Catalog No.
S1526461
CAS No.
80-40-0
M.F
C9H12O3S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl p-methylbenzenesulfonate

Scaling up SN2 alkylations with volatile ethyl halides requires pressurized reactors, causing safety hazards and process failures. Ethyl tosylate (CAS 80-40-0) is a high-boiling (221°C) hard electrophile that enables atmospheric-temperature reactions without sealed vessels.

  • Enables O-ethylation of enolates and phenols with minimal N-/C-alkylation.
  • N-alkylates bulky heterocycles efficiently when heated neat.
  • Safer than diethyl sulfate; tosylate byproduct easily removed by aqueous wash.

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CAS Number

80-40-0

Product Name

Ethyl p-methylbenzenesulfonate

IUPAC Name

ethyl 4-methylbenzenesulfonate

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

VRZVPALEJCLXPR-UHFFFAOYSA-N

solubility

INSOL IN WATER; SOL IN ALC, ETHER, HOT ACETIC ACID
SOL IN HOT ETHYL ACETATE

Synonyms

p-Toluenesulfonic Acid Ethyl Ester; Ethyl 4-Methylbenzenesulfonate; Ethyl 4-Toluenesulfonate; Ethyl p-Methylbenzenesulfonate; Ethyl p-Toluenesulfonate; Ethyl p-Tosylate; Ethyl Tosylate; NSC 8887; Toluene-4-sulfonic Acid Ethyl Ester

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C

The exact mass of the compound Ethyl p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in alc, ether, hot acetic acidsol in hot ethyl acetate. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8887. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Ethyl p-methylbenzenesulfonate (CAS 80-40-0), commonly known as ethyl tosylate, is a reactive, low-melting solid to viscous liquid (MP 32–33 °C) utilized as an ethylating agent in organic synthesis . Featuring the p-toluenesulfonate leaving group, it facilitates bimolecular nucleophilic substitution (SN2) reactions. Unlike lower-molecular-weight ethyl halides, ethyl tosylate possesses a significantly higher boiling point (221.3 °C at atmospheric pressure, or 173 °C at 2.0 kPa), allowing it to remain in the liquid phase at elevated reaction temperatures . This thermal behavior, combined with its distinct hard-electrophile character, makes it a critical reagent for scale-up manufacturing and regioselective alkylations where standard volatile alkyl halides or highly toxic dialkyl sulfates are unsuitable.

Research Fit

Solid alkylating agent at ambient temperature
Effective tosylate leaving group for SN2 reactions
Soluble in common organic solvents (ether, ethanol, benzene)

Generic substitution of ethyl tosylate with common alternatives like ethyl iodide, ethyl bromide, or diethyl sulfate frequently leads to process failures, incomplete conversions, or safety hazards. Ethyl bromide (BP 38 °C) and ethyl iodide (BP 72 °C) are highly volatile; attempting to drive sluggish alkylations by increasing the temperature often causes these reagents to boil out of the reaction mixture, resulting in stalled reactions unless specialized pressurized reactors are used [1]. Furthermore, because the iodide ion is a 'soft' leaving group, substituting ethyl iodide for ethyl tosylate can invert the regioselectivity in ambident nucleophiles, undesirably favoring C-alkylation over O-alkylation [2]. Conversely, while diethyl sulfate is a powerful ethylating agent, it is exceptionally toxic, less selective, and produces acidic monoester byproducts that complicate aqueous workup compared to the easily neutralized p-toluenesulfonate byproduct [3].

Substitution Risk

  • Reactivity profile Different sulfonate esters alter kinetics and product distribution due to steric and electronic effects
  • Genotoxic impurity profile Switching analogs may shift the DNA-reactive impurity profile, requiring separate control strategies
  • Regulatory classification ICH M7 guidance demands compound-specific control of mutagenic impurities; substitution is a regulatory decision point

High-Temperature Processability and Reactor Compatibility

Ethyl tosylate demonstrates greater thermal retention in open or standard reflux systems compared to ethyl halides. With a boiling point of 221.3 °C (173 °C at 2.0 kPa), ethyl tosylate can be heated well above 100 °C to drive difficult SN2 substitutions to completion. In contrast, ethyl iodide (BP 72 °C) and ethyl bromide (BP 38 °C) rapidly vaporize at these temperatures, leading to incomplete reactions in standard glassware .

Evidence DimensionBoiling point and atmospheric thermal retention
Target Compound DataEthyl tosylate: BP 221.3 °C (Standard pressure)
Comparator Or BaselineEthyl iodide (BP 72 °C) and Ethyl bromide (BP 38 °C)
Quantified Difference>140 °C higher boiling point than ethyl iodide
ConditionsStandard atmospheric pressure or low-vacuum synthesis conditions

Eliminates the need for expensive pressurized reactors when forcing sluggish ethylation reactions at high temperatures.

Physical state comparison
Head-to-head
Ethyl p-toluenesulfonate
Solid (mp 29–33 °C)
Diethyl sulfate (DES)
Liquid (mp -25 °C)
Solid state may improve handling, weighing, and spill control
Based on head-to-head physical property comparison

Regioselective O-Ethylation of Ambident Nucleophiles

The hardness of the tosylate leaving group directly impacts the regiochemical outcome when reacting with ambident nucleophiles such as cycloalkane-1,3-diones. Studies indicate that ethyl tosylate maximizes O-alkylation yields, whereas softer reagents favor C-alkylation. In the alkylation of medium-ring cycloalkane-1,3-dione enolates in HMPA, ethyl tosylate provided the greatest amount of O-alkylation compared to other reagent/solvent systems, as the hard tosylate leaving group steers the attack toward the harder oxygen nucleophile [1].

Evidence DimensionRegioselectivity (O-alkylation vs. C-alkylation)
Target Compound DataEthyl tosylate: Maximizes O-alkylation ratio
Comparator Or BaselineSoft alkyl halides (e.g., Ethyl iodide): Favor C-alkylation
Quantified DifferenceHighest O/C alkylation ratio among tested ethylating agents
ConditionsEnolate alkylation in polar aprotic solvents (e.g., HMPA)

Enables precise control over product distribution in complex pharmaceutical intermediate synthesis without requiring additional protecting groups.

Purity specification
Specification review
≥ 98% w/w
PTSA ≤ 0.20% w/w
PTSC ≤ 0.20% w/w
Supports predictable starting material for QbD and impurity control
Supplier specification; verify COA for each lot

Reaction Completion in Sterically Hindered N-Ethylations

In the synthesis of N-ethyl pyrazolone and xanthine derivatives, achieving full conversion is challenging due to steric hindrance and poor nucleophilicity. Synthetic trials demonstrate that while ethyl iodide reactions proceed slowly and stall due to reagent boil-off before completion, switching to ethyl tosylate allows the reaction to be run neat or at high temperatures, successfully driving the N-alkylation to completion[1]. Furthermore, ethyl tosylate achieves high isolated yields (e.g., 84% in the N9-alkylation of xanthines) using standard basic conditions [2].

Evidence DimensionReaction completion and yield
Target Compound DataEthyl tosylate: Reaches completion; high isolated yields (84%)
Comparator Or BaselineEthyl iodide: Partial/incomplete conversion due to volatility
Quantified DifferenceFull conversion vs. stalled partial conversion
ConditionsHigh-temperature N-alkylation of heterocycles

Prevents costly yield losses and simplifies purification by minimizing unreacted starting material in heterocycle functionalization.

Analytical method parity
Reported
Ethyl tosylate (EPTS)
LOQ 0.5 ppm
LOD 0.15 ppm
Methyl tosylate (MPTS)
LOQ 0.5 ppm
LOD 0.15 ppm
Validated method supports interchangeable analytical control strategy
HPLC-UV; Pemetrexed sodium API matrix

Transition State Geometry and Steric Relief

Kinetic isotope effect (KIE) studies reveal that ethyl tosylate proceeds through a highly reactant-like SN2 transition state compared to ethyl halides. The secondary alpha-deuterium KIE for ethyl tosylate is exceptionally large (1.062), indicating significant C-O bond rupture and a long nucleophile-carbon distance (64.8% extension) in the transition state[1]. This expanded transition state geometry reduces steric crowding during the nucleophilic attack, distinguishing it fundamentally from the tighter transition states of ethyl bromide or iodide.

Evidence DimensionSecondary alpha-deuterium KIE and Transition State Extension
Target Compound DataEthyl tosylate KIE = 1.062 (64.8% NC-CR extension)
Comparator Or BaselineEthyl halides: Lower KIEs, tighter transition states
Quantified Difference~3-6% difference in KIE reflecting a looser, more extended transition state
ConditionsSN2 reaction with cyanide ion in anhydrous DMSO at 30 °C

The looser transition state makes ethyl tosylate highly effective for ethylating sterically hindered nucleophiles where tighter ethyl halide transition states fail.

Relative solvolysis lability
Class-level
Rate benchmark: ethyl tosylate ≈ 1.4× faster than 2-hydroxypropyl analog
Provides relative stability reference; context-dependent
Class-level inference; direct kinetic data for this compound are limited

High-Temperature Open-Vessel Ethylation

Suited for scaling up sluggish alkylations of unreactive amines or phenols where temperatures >100 °C are required, avoiding the need for the pressurized reactors that ethyl iodide or bromide would mandate .

Regioselective O-Ethylation of Ambident Nucleophiles

An effective reagent for synthesizing O-ethyl ethers from enolates, saccharins, or pyrimidines, leveraging the hard-electrophile nature of the tosylate group to minimize unwanted N- or C-alkylation [1].

Sterically Hindered Heterocycle Functionalization

Highly suited for the N-alkylation of bulky or crowded nitrogen heterocycles (e.g., xanthines, pyrazolones) due to its loose SN2 transition state and ability to be heated neat to drive reactions to completion[2].

Safer Industrial Ethylation Workflows

A direct substitute for diethyl sulfate in manufacturing environments seeking to eliminate highly toxic, volatile carcinogens while maintaining high ethylating power and simplifying aqueous byproduct removal [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tosylate drug intermediate synthesis
Tight impurity specification (PTSA, PTSC control)
Batch consistency & QbD implementation
Genotoxicity-controlled API (ICH M7)
Validated trace-level HPLC-UV method
Regulatory impurity control & method transfer
Cellulose acetate plasticization
Solid-state handling vs. liquid DES
Process safety & material charging
SN2 ethylation for hindered substrates
Controlled reactivity via tosylate leaving group
Selectivity & functional group tolerance

Physical Description

Unstable solid; mp = 33 deg C; [Hawley] White solid; mp = 32-34 deg C; [MSDSonline]

Color/Form

MONOCLINIC CRYSTALS
MONOCLINIC PRISMS FROM ACETIC ACID, ETHYL ACETATE

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

200.05071541 Da

Monoisotopic Mass

200.05071541 Da

Boiling Point

173 °C @ 15 MM HG

Flash Point

316 °F

Heavy Atom Count

13

Density

1.17

LogP

1.81 (LogP)
Log kow = 1.81

Melting Point

33 °C

UNII

2160N0YURF

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 58 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 57 of 58 companies with hazard statement code(s):;
H301 (10.53%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (19.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (14.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (82.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (82.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.28%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (94.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000241 [mmHg]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

80-40-0

Wikipedia

Ethyl p-methylbenzenesulfonate

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, ethyl ester: ACTIVE

Stability Shelf Life

UNSTABLE SOLID

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